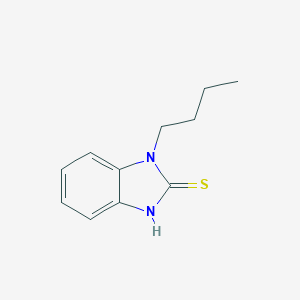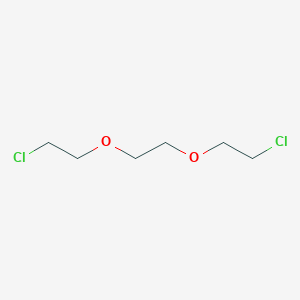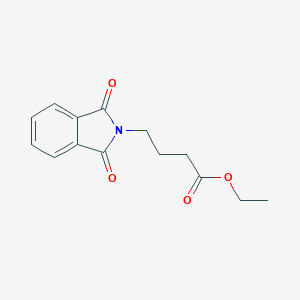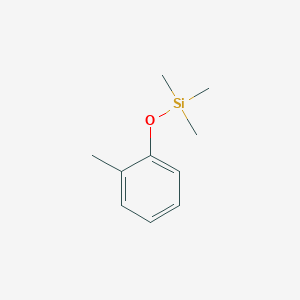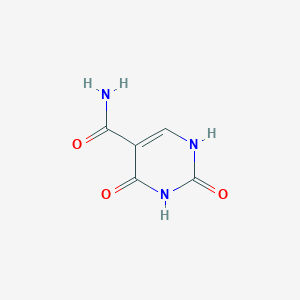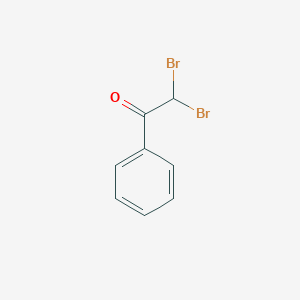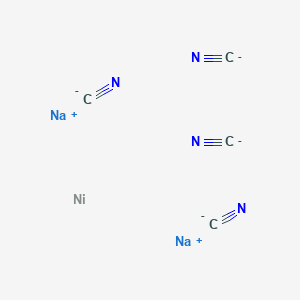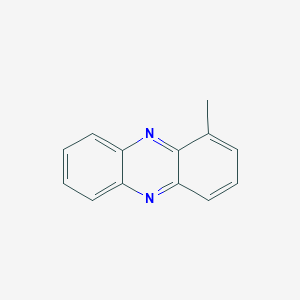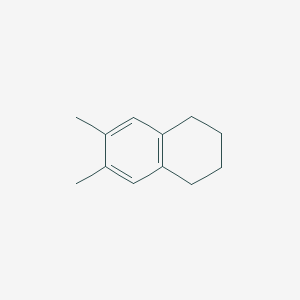
6,7-Dimethyltetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyltetralin, also known as DMT, is a chemical compound that belongs to the family of tetralin derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyltetralin is primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to selectively activate the D2 and D3 dopamine receptors, leading to an increase in dopamine neurotransmission. This, in turn, results in a range of biochemical and physiological effects, including improved motor function, enhanced cognitive performance, and reduced anxiety and depression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6,7-Dimethyltetralin are primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to improve motor function by enhancing dopamine neurotransmission in the basal ganglia, a region of the brain that is involved in the control of movement. It has also been shown to enhance cognitive performance by improving working memory and attentional processes. Additionally, it has been found to reduce anxiety and depression by modulating the activity of the brain's reward system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7-Dimethyltetralin in lab experiments is its selective activation of dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. Additionally, its high yield and purity make it a reliable and cost-effective tool for scientific research. However, one of the main limitations of using 6,7-Dimethyltetralin is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the scientific research of 6,7-Dimethyltetralin. One potential area of investigation is its potential as a drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is its potential as a scaffold for designing novel drugs with improved pharmacological properties. Additionally, further research is needed to understand its mechanism of action and its potential for modulating other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 6,7-Dimethyltetralin involves the reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 6,7-Dimethyltetralin in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyltetralin has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In neuroscience, it has been used as a tool for studying the function of dopamine receptors and their role in the brain's reward system. In drug development, it has been explored as a scaffold for designing novel drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
1076-61-5 |
|---|---|
Produktname |
6,7-Dimethyltetralin |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
MHPANBVNWFIJJM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C=C1C |
Kanonische SMILES |
CC1=CC2=C(CCCC2)C=C1C |
Siedepunkt |
252.0 °C |
melting_point |
10.0 °C |
Andere CAS-Nummern |
1076-61-5 |
Synonyme |
6,7-Dimethyltetralin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



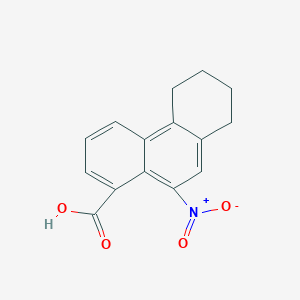
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
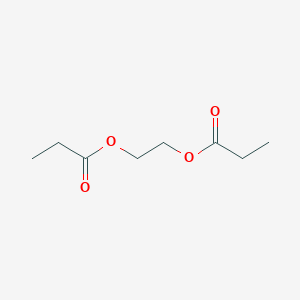
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
